Cas no 1396784-93-2 (3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide)
3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide
- VU0536917-1
- 1396784-93-2
- AKOS024538944
- CHEMBL3439840
- F6210-0375
-
- Inchi: 1S/C10H11FN2O3S/c11-7-2-1-3-9(4-7)17(15,16)13-8-5-10(14)12-6-8/h1-4,8,13H,5-6H2,(H,12,14)
- InChI Key: KYEBXDFGDGDVBE-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C=1)F)(NC1CC(NC1)=O)(=O)=O
Computed Properties
- Exact Mass: 258.04744155g/mol
- Monoisotopic Mass: 258.04744155g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 393
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 83.6Ų
3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6210-0375-2μmol |
3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
1396784-93-2 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F6210-0375-5μmol |
3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
1396784-93-2 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6210-0375-10μmol |
3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
1396784-93-2 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6210-0375-20μmol |
3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
1396784-93-2 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6210-0375-1mg |
3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
1396784-93-2 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F6210-0375-2mg |
3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
1396784-93-2 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F6210-0375-3mg |
3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
1396784-93-2 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6210-0375-4mg |
3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
1396784-93-2 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6210-0375-5mg |
3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
1396784-93-2 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6210-0375-10mg |
3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
1396784-93-2 | 10mg |
$118.5 | 2023-09-09 |
3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide
3-Fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide: A Comprehensive Overview
3-Fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide (CAS No. 1396784-93-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article provides a detailed overview of the chemical properties, synthesis methods, biological activities, and recent research advancements related to 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide.
Chemical Structure and Properties
3-Fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a sulfonamide derivative with a molecular formula of C11H12FNO4S and a molecular weight of 277.28 g/mol. The compound features a fluoro-substituted benzene ring linked to a pyrrolidine ring via a sulfonamide group. The presence of the fluorine atom and the oxo group in the pyrrolidine ring imparts unique chemical and biological properties to this molecule. The fluorine substitution enhances the lipophilicity and metabolic stability of the compound, while the oxo group contributes to its reactivity and binding affinity to specific protein targets.
Synthesis Methods
The synthesis of 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 3-fluorobenzenesulfonyl chloride with 5-hydroxypyrrolidinone in the presence of a base such as triethylamine. This reaction typically proceeds via nucleophilic substitution, leading to the formation of the desired sulfonamide product. Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.
Biological Activities
3-Fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide has been extensively studied for its biological activities, particularly its potential as a therapeutic agent. One of the key areas of interest is its activity as an inhibitor of specific enzymes involved in neurological disorders. For instance, it has been shown to inhibit monoamine oxidase (MAO), an enzyme that plays a crucial role in the breakdown of neurotransmitters such as serotonin and dopamine. By modulating MAO activity, this compound may help alleviate symptoms associated with conditions such as depression and Parkinson's disease.
In addition to its neurological effects, 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide has also demonstrated promising anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For example, it has been reported to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many types of cancer.
Clinical Applications and Research Advancements
The potential clinical applications of 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide are currently being explored through preclinical studies and early-stage clinical trials. Recent research has focused on optimizing its pharmacokinetic properties to enhance its bioavailability and reduce potential side effects. For instance, prodrug strategies have been employed to improve the solubility and stability of the compound, making it more suitable for oral administration.
In addition to these efforts, there is ongoing research aimed at identifying novel targets for this compound. For example, studies have investigated its potential as an inhibitor of other enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE). These findings suggest that 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide may have broader therapeutic applications beyond its initial indications.
Safety and Toxicology
The safety profile of 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is an important consideration for its development as a therapeutic agent. Preclinical studies have generally shown that it is well-tolerated at therapeutic doses, with no significant toxicity observed in animal models. However, further investigations are needed to fully characterize its safety profile in humans.
To date, no major adverse effects have been reported in clinical trials involving this compound. However, as with any new drug candidate, careful monitoring for potential side effects will be essential during later stages of development.
Conclusion
3-Fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide (CAS No. 1396784-93-2) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure confers favorable properties that make it an attractive candidate for further development in both neurological disorders and cancer treatment. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical benefits, positioning it as a valuable asset in the field of medicinal chemistry.
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